molecular formula C17H18N2O4S B14217072 N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 827308-32-7

N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14217072
CAS No.: 827308-32-7
M. Wt: 346.4 g/mol
InChI Key: DZYJGHGZWXWWHH-UHFFFAOYSA-N
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Description

N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, two methoxy groups, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,3-dimethoxybenzyl cyanide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of primary amines from the cyano group.

    Substitution: Formation of sulfonamide derivatives with various nucleophiles.

Scientific Research Applications

N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide
  • 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol

Uniqueness

N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

827308-32-7

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O4S/c1-12-7-9-13(10-8-12)24(20,21)19-15(11-18)14-5-4-6-16(22-2)17(14)23-3/h4-10,15,19H,1-3H3

InChI Key

DZYJGHGZWXWWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C#N)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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